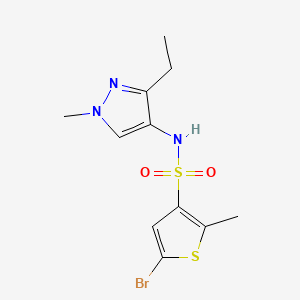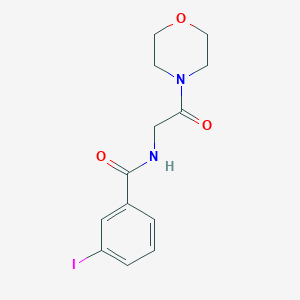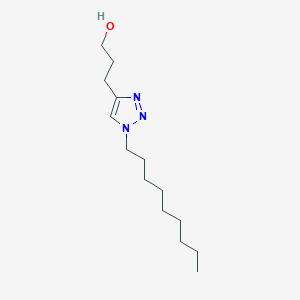
N-(5-amino-5-oxopentyl)-4-hydroxy-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-amino-5-oxopentyl)-4-hydroxy-3-methylbenzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties, including its ability to act as a potent inhibitor of certain enzymes and its potential role in the treatment of various diseases. In
作用機序
The mechanism of action of N-(5-amino-5-oxopentyl)-4-hydroxy-3-methylbenzamide involves its ability to inhibit HDACs. HDACs are enzymes that remove acetyl groups from histone proteins, which can lead to the repression of gene expression. By inhibiting HDACs, N-(5-amino-5-oxopentyl)-4-hydroxy-3-methylbenzamide can increase the acetylation of histone proteins, leading to the activation of genes that may play a role in the treatment of various diseases.
Biochemical and Physiological Effects:
N-(5-amino-5-oxopentyl)-4-hydroxy-3-methylbenzamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit HDACs, this compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects and may play a role in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the primary advantages of using N-(5-amino-5-oxopentyl)-4-hydroxy-3-methylbenzamide in lab experiments is its ability to selectively inhibit HDACs. This makes it a useful tool for studying the role of HDACs in various biological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are a number of future directions for research on N-(5-amino-5-oxopentyl)-4-hydroxy-3-methylbenzamide. One area of interest is the development of more selective HDAC inhibitors that can target specific HDAC isoforms. Another potential direction is the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to better understand the potential side effects and toxicity of this compound.
Conclusion:
In conclusion, N-(5-amino-5-oxopentyl)-4-hydroxy-3-methylbenzamide is a chemical compound with a number of unique properties that make it a useful tool for scientific research. Its ability to selectively inhibit HDACs has made it a promising candidate for the treatment of various diseases, including cancer. However, further research is needed to fully understand its potential applications and limitations.
合成法
The synthesis of N-(5-amino-5-oxopentyl)-4-hydroxy-3-methylbenzamide involves the use of various chemical reagents and processes. One common method of synthesis involves the reaction of 4-hydroxy-3-methylbenzoyl chloride with 5-amino-5-oxopentanoic acid in the presence of a base catalyst. This reaction results in the formation of N-(5-amino-5-oxopentyl)-4-hydroxy-3-methylbenzamide as a white crystalline solid.
科学的研究の応用
N-(5-amino-5-oxopentyl)-4-hydroxy-3-methylbenzamide has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is its ability to act as an inhibitor of certain enzymes, including histone deacetylases (HDACs). HDACs are enzymes that play a critical role in the regulation of gene expression and have been implicated in the development of various diseases, including cancer. N-(5-amino-5-oxopentyl)-4-hydroxy-3-methylbenzamide has shown promising results in preclinical studies as a potential treatment for cancer and other diseases.
特性
IUPAC Name |
N-(5-amino-5-oxopentyl)-4-hydroxy-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9-8-10(5-6-11(9)16)13(18)15-7-3-2-4-12(14)17/h5-6,8,16H,2-4,7H2,1H3,(H2,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOULLCZWCSVHJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCCCCC(=O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Fluoro-3-[(6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B6644010.png)

![5-[[(2-Methoxy-2-methylpropanoyl)amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B6644034.png)
![5-[(Pyridazine-4-carbonylamino)methyl]furan-2-carboxylic acid](/img/structure/B6644037.png)
![2-Fluoro-4-[(2-thiophen-3-ylacetyl)amino]benzoic acid](/img/structure/B6644038.png)
![3-[1-(Pyridazine-4-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6644041.png)

![2-[(5-Bromo-2-methylbenzoyl)amino]-3-cyclopropylpropanoic acid](/img/structure/B6644051.png)
![3-ethyl-4-methyl-N-[(3-methylimidazol-4-yl)methyl]aniline](/img/structure/B6644057.png)
![2-[1-(1,5-Dimethylpyrazole-3-carbonyl)piperidin-2-yl]acetic acid](/img/structure/B6644084.png)
![2-[[(2-Ethyl-4-hydroxybutyl)amino]methyl]-4-fluorophenol](/img/structure/B6644094.png)
![5-chloro-4-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrimidine-4,6-diamine](/img/structure/B6644101.png)
